molecular formula C16H15ClN2O3S2 B4687609 Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Cat. No.: B4687609
M. Wt: 382.9 g/mol
InChI Key: BEOKWJUCONMXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a carbamothioyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . This intermediate is then subjected to further reactions to introduce the carbamothioyl and benzoate ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and carbamothioyl group can participate in various binding interactions, while the benzoate ester may enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-propylthiophene and 2-chlorothiophene share structural similarities with Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate.

    Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate have similar ester functional groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring and carbamothioyl group allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

propyl 2-chloro-5-(thiophene-2-carbonylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S2/c1-2-7-22-15(21)11-9-10(5-6-12(11)17)18-16(23)19-14(20)13-4-3-8-24-13/h3-6,8-9H,2,7H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOKWJUCONMXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate
Reactant of Route 3
Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate
Reactant of Route 6
Propyl 2-chloro-5-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.